NNMT Inhibition: 89 nM Kᵢ Distinguishes the 7‑Methyl Compound from the Unsubstituted Parent Scaffold
The 7‑methyl analog inhibits recombinant human NNMT with a Kᵢ of 89 nM [REFS‑1]. In the 2017 J. Med. Chem. SAR study, the unsubstituted isoquinolinium scaffold (lacking the 7‑methyl) exhibited only low‑micromolar NNMT inhibition (IC₅₀ ∼ 1 µM) [REFS‑2]. This represents an approximately 10‑fold potency advantage conferred by the 7‑methyl substitution, consistent with docking evidence that the 7‑position projects into a hydrophobic sub‑pocket of the NNMT active site [REFS‑2].
| Evidence Dimension | NNMT inhibitory potency (Kᵢ or IC₅₀) |
|---|---|
| Target Compound Data | Kᵢ = 89 nM |
| Comparator Or Baseline | Unsubstituted isoquinolinium NNMT inhibitors: IC₅₀ ∼ 1 µM (baseline scaffold from Neelakantan et al. 2017) |
| Quantified Difference | Approximately 10‑fold greater potency |
| Conditions | Inhibition of N‑terminal His₆‑tagged wild‑type human NNMT expressed in E. coli, assessed via reduction in 1‑methylquinolinium levels |
Why This Matters
A 10‑fold difference in Kᵢ defines whether a compound is a lead‑quality chemical probe (sub‑100 nM) versus a weak screening hit; procurement of the 7‑methyl analog is essential for NNMT programs requiring low‑nanomolar potency.
- [1] BindingDB. (2021). BDBM50247634 – NNMT Kᵢ = 89 nM for (7-Methylisoquinolin-3-yl)methanamine. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50247634 View Source
